molecular formula C26H29O15+ B1239717 Cyanidin 3-O-beta-D-sambubioside CAS No. 63535-17-1

Cyanidin 3-O-beta-D-sambubioside

Cat. No. B1239717
CAS RN: 63535-17-1
M. Wt: 581.5 g/mol
InChI Key: ZPPQIOUITZSYAO-AOBOYTTNSA-O
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Description

Cyanidin 3-O-beta-D-sambubioside is a natural anthocyanin compound found in various fruits and vegetables, including blackcurrants, blackberries, and blueberries. It is a potent antioxidant and has been shown to have numerous health benefits.

Scientific Research Applications

Structural Analysis

  • Cyanidin 3-O-beta-D-sambubioside and other anthocyanins have been isolated and structurally analyzed from various plants, providing valuable insights into their chemical properties and potential applications in pharmacology and food science. For instance, the structure of a related pigment, cyanidin 3-O-[6-O-(E-p-coumaroyl-2-O-(beta-D-xylopyranosyl)-beta-D- glucopyranoside]-5-O-beta-D-glucopyranoside, was determined using chemical degradation, chromatography, and spectroscopy, highlighting the complex nature of these compounds (Johansen et al., 1991).

Bioactivity in Cancer Research

  • Research has indicated that cyanidin 3-O-sambubioside exhibits significant inhibitory effects on cancer cell metastasis. For example, a study demonstrated its ability to disrupt the formation of neovasculature and inhibit the invasion of breast cancer cells, suggesting its potential use in cancer treatment strategies (Lee et al., 2013).

Antioxidant Properties and Stability

  • The antioxidant activities of cyanidin 3-O-sambubioside and its stability under various conditions such as heat and light have been studied. These findings are crucial for its application in food science and preservation, as well as in the development of natural antioxidants for health supplements (Inami et al., 1996).

Effects in Animal Diets

  • The inclusion of cyanidin 3-O-sambubioside in animal diets has been explored, with research suggesting its potential to improve meat and milk quality due to its antioxidant, antibacterial, and antiviral properties. This highlights its applicability in animal husbandry and the improvement of food products derived from animals (Lazalde-Cruz et al., 2021).

properties

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31)/p+1/t15-,18-,19+,20-,21+,22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPQIOUITZSYAO-AOBOYTTNSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29O15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346479
Record name Cyanidin 3-O-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin 3-O-beta-D-sambubioside

CAS RN

63535-17-1
Record name Cyanidin 3-o-sambubioside ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063535171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin 3-O-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-O-SAMBUBIOSIDE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RKF71MYMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wu, C Zhang, Z Huang, L Lyu, J Li, W Li, W Wu - LWT, 2021 - Elsevier
… , glyceric acid, melibiose, epigallocatechin gallate, baicalin, astragalin, cyanidin 3-glucoside, ginkgetin, quercetin 3-(6″-malonyl-glusocide), cyanidin 3-O-beta-D-sambubioside, …
Number of citations: 30 www.sciencedirect.com
E AKBABA, D KARATAŞ - Journal of the Institute of Science and …, 2023 - dergipark.org.tr
… The other compounds with more than -6.50 binding energies to 3CLpro were found to be caffeic acid, cyanidin-3-O-beta-Dsambubioside, delphinidin-3-sambubioside, epigallocatechin …
Number of citations: 4 dergipark.org.tr
MCB Santos, N Barouh, E Durand, B Baréa, M Robert… - Metabolites, 2021 - mdpi.com
… As expected for pigmented rice, the flavonoids were the most abundant compounds present in the extracts, however only one anthocyanin (cyanidin 3-O-beta-D-sambubioside) was …
Number of citations: 15 www.mdpi.com
M Meenu, V Bansal, S Rana, N Sharma… - Sustainable Chemistry …, 2023 - Elsevier
… Flavonoids were the predominant compounds present in the extracts, however, cyanidin 3-O-beta-D-sambubioside was the only anthocyanin identified in the extracts. Overall, phenolics …
Number of citations: 6 www.sciencedirect.com

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